(R)-2-苄基吗啉

描述

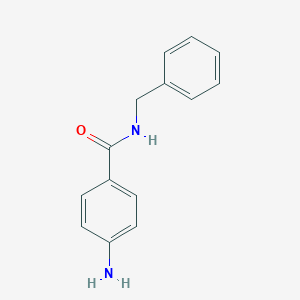

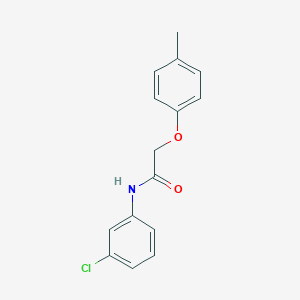

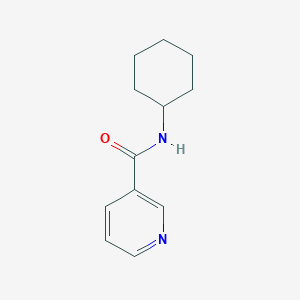

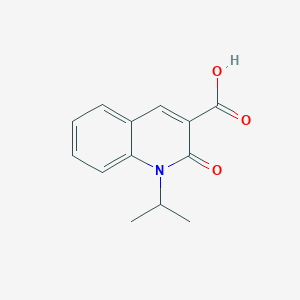

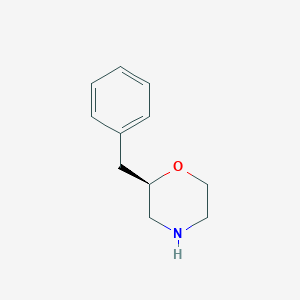

(R)-2-benzylmorpholine, also known as (R)-2-benzyl-4-morpholine, is a chiral secondary amine with a wide range of applications in the fields of organic synthesis, drug discovery, and biochemistry. It is a chiral, optically active compound with a molecular formula of C10H15NO and a molecular weight of 165.23 g/mol. The compound has been used in the synthesis of various compounds, including drugs, and has been studied for its potential therapeutic applications. In addition, (R)-2-benzylmorpholine has been studied for its biochemical and physiological effects, and its potential use in laboratory experiments.

科学研究应用

合成策略

- 替代合成方法:已经使用夏普莱斯不对称环氧化策略从反式肉桂醇开始,实现了(R)-2-苄基吗啉(一种食欲抑制剂)的替代合成 (Viswanadh et al., 2016)。

- 分子内还原胺化:已经开发出一种高产率的对映选择性合成(R)-2-苄基吗啉的方法,该方法采用脯氨酸催化的不对称α-氨基氧化和钯催化的分子内还原胺化 (Sawant & Waghmode, 2010)。

在医药和化学中的应用

- 趋化因子受体拮抗剂:与2-氨基甲基-4-苄基吗啉密切相关的化合物被用作CCR3趋化因子受体拮抗剂,在治疗哮喘、过敏性鼻炎和其他炎性疾病方面有应用 (Expert Opinion on Therapeutic Patents, 2004)。

- DNA结合和细胞毒性:基于苯并咪唑的席夫碱铜(II)配合物,包括苄基吗啉衍生物,已对各种癌细胞系显示出显着的体外细胞毒性作用 (Paul et al., 2015)。

- 聚合监测:已经研究了苄基吗啉基引发剂在原子转移自由基聚合(ATRP)中的命运,这与理解和优化聚合过程有关 (Long et al., 2011)。

催化和材料科学

- 催化氧化研究:已经探索了过氧化氢对苄基吗啉衍生物的催化氧化,这对化学合成和材料科学具有重要意义 (Yurchenko et al., 2023)。

- 开环聚合:一项关于苄基吗啉二酮单体开环聚合的研究揭示了其作为药物递送系统材料的潜力 (Göppert et al., 2022)。

属性

IUPAC Name |

(2R)-2-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFCMGWCEXUGFX-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439192 | |

| Record name | (R)-2-benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131887-51-9 | |

| Record name | (R)-2-benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic approaches for (R)-2-benzylmorpholine?

A1: Several synthetic routes have been explored for (R)-2-benzylmorpholine, highlighting the versatility of this molecule as a target. One approach utilizes a stereospecific rearrangement of L-phenylalaninol catalyzed by (CF3CO)2O. This method, described by [], leverages readily available starting materials and proceeds with high stereoselectivity. Another strategy relies on an intramolecular reductive amination strategy starting from N-Boc-2-hydroxymethylmorpholine []. This route offers flexibility by allowing modifications to the benzyl group. Additionally, a Sharpless asymmetric epoxidation strategy has also been employed, showcasing the application of powerful asymmetric methodologies in the synthesis of (R)-2-benzylmorpholine [].

Q2: What is the significance of the stereochemistry in (R)-2-benzylmorpholine?

A2: As a chiral molecule, (R)-2-benzylmorpholine exists as two enantiomers, designated as (R)- and (S)-enantiomers. This stereochemical distinction is crucial, as different enantiomers often exhibit distinct biological activities. This difference arises from the specific interactions each enantiomer can have with chiral biological targets, such as enzymes and receptors. Therefore, the development of stereoselective synthetic routes, such as those described in [] and [], is essential for accessing the desired enantiomer with high purity.

Q3: Can you elaborate on the applications of (R)-2-benzylmorpholine as a building block in organic synthesis?

A3: (R)-2-benzylmorpholine serves as a valuable chiral building block for synthesizing more complex molecules. Its utility stems from the presence of both the morpholine and benzyl groups, offering diverse reactivity handles for further functionalization. For instance, the nitrogen atom in the morpholine ring can be readily alkylated or acylated, while the benzyl group can undergo various transformations, including electrophilic aromatic substitutions or metal-catalyzed cross-coupling reactions. The inherent chirality of (R)-2-benzylmorpholine can be transferred to the products, making it valuable for creating enantiopure compounds, especially in the context of medicinal chemistry, where the stereochemistry of a drug molecule can significantly impact its pharmacological properties [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。